Ethyl 3-(2-chlorophenyl)-3-cyanopropanoate
Description
Ethyl 3-(2-chlorophenyl)-3-cyanopropanoate is a substituted propanoate ester featuring a 2-chlorophenyl group and a cyano functional group at the β-position of the propanoate backbone.
The compound’s structure combines electron-withdrawing groups (chlorine and cyano) with an ethyl ester, which likely enhances its reactivity in nucleophilic addition or cyclization reactions. Similar compounds, such as Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate (CAS 38747-02-3), demonstrate applications in medicinal chemistry as precursors for heterocyclic frameworks . The 2-chlorophenyl substitution in the target compound may confer distinct steric and electronic properties compared to para- or meta-substituted analogs, influencing solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-cyanopropanoate |
InChI |
InChI=1S/C12H12ClNO2/c1-2-16-12(15)7-9(8-14)10-5-3-4-6-11(10)13/h3-6,9H,2,7H2,1H3 |
InChI Key |
JOGOPVIZFBMMSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C#N)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-chlorophenyl)-3-cyanopropanoate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with 2-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds under reflux conditions in ethanol, yielding the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-cyanopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
Ethyl 3-(2-chlorophenyl)-3-cyanopropanoate exhibits a range of biological activities, making it a subject of interest in drug development. The compound's structure suggests potential interactions with various biological targets:
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against several pathogens. This is particularly relevant given the rise of multidrug-resistant strains, necessitating the discovery of new antimicrobial agents .
- Anticancer Potential : Research has shown that compounds with similar structural motifs can exhibit anticancer properties. This compound may inhibit specific enzymes or receptors involved in cancer cell proliferation and survival .
- Caspase Inhibition : The compound may also function as a caspase inhibitor, which could be beneficial in therapeutic strategies targeting apoptosis in cancer cells .
Case Studies
Several studies have investigated the efficacy of this compound and its derivatives:
- Antimicrobial Studies : A study demonstrated that derivatives showed significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potential for further development as antibacterial agents .
- Cytotoxicity Assessments : In vitro assays revealed that some derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents. The cytotoxicity was evaluated using standard assays such as MTT or LDH release assays .
Mechanism of Action
The mechanism of action of ethyl 3-(2-chlorophenyl)-3-cyanopropanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on analog Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate . †Inferred from analogs with similar functional groups . ‡Calculated from molecular formula C₁₁H₁₁NO₅ .
Substituent Position and Reactivity
- Meta-substituted derivatives, such as Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate, exhibit intermediate steric effects .
- Functional Group Differences: The cyano group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks, whereas oxo groups (e.g., in Ethyl 3-(2-nitrophenyl)-3-oxopropanoate) favor keto-enol tautomerism, altering acidity and reaction pathways .
Physicochemical Properties
- Solubility: Cyano-containing analogs (e.g., Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate) are typically sparingly soluble in water but soluble in polar aprotic solvents like DMSO or acetonitrile . Dichlorophenyl derivatives (e.g., CAS 60868-41-9) exhibit lower solubility due to increased hydrophobicity .
- Stability : The target compound likely requires storage at 2–8°C to prevent degradation, as seen in structurally similar nitriles .
Biological Activity
Ethyl 3-(2-chlorophenyl)-3-cyanopropanoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and potential neuroprotective effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₉H₈ClN₁O₂
- Molecular Weight : 199.62 g/mol
This compound features a cyano group that is believed to contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that derivatives of ethyl 3-cyanopropanoate exhibit promising antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Helicobacter pylori, with IC50 values in the low micromolar range. The structural modifications enhance their potency and selectivity against pathogens while reducing cytotoxicity to human cells .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| This compound | H. pylori | 1.55 |
| Methylated Derivative | H. pylori | 0.023 |
| Unsubstituted Variant | E. coli | 5.0 |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Its derivatives have been shown to inhibit cancer cell proliferation in various lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Table 2: Anticancer Activity of Ethyl 3-Cyanopropanoate Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 10.5 |
| Ethyl Derivative | PC-3 (Prostate) | 7.8 |
Anti-inflammatory Effects
This compound has also shown anti-inflammatory activity in vitro and in vivo models. Studies indicate that it can significantly reduce pro-inflammatory cytokine levels, such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of compounds derived from ethyl 3-cyanopropanoate demonstrated enhanced activity against multi-drug resistant H. pylori. The lead compound exhibited an IC50 of 0.010 µM, significantly lower than traditional antibiotics .
- In Vivo Anti-inflammatory Study : In a murine model of arthritis, administration of this compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups, providing evidence for its therapeutic potential in inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(2-chlorophenyl)-3-cyanopropanoate?
- Methodological Answer : The synthesis can be approached via Knoevenagel condensation between 2-chlorobenzaldehyde and ethyl cyanoacetate, catalyzed by a base (e.g., piperidine) under reflux conditions. Alternatively, nucleophilic substitution of a pre-formed α-cyano ester intermediate with 2-chlorophenyl Grignard reagents may be employed. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Structural analogs like ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 105174-97-8) have been synthesized using similar esterification strategies . For characterization, combine ¹H/¹³C NMR to confirm the ester and cyano groups, and FT-IR to verify C≡N stretching (~2240 cm⁻¹) .
Q. How can spectroscopic methods resolve structural ambiguities in this compound?
- Methodological Answer :
- Mass Spectrometry (EI-MS) : The compound may exhibit fragmentation pathways similar to ethyl 3-(2-chlorophenyl)-propenoate, where loss of chlorine (via cyclization to a benzopyrylium intermediate) generates diagnostic ions (e.g., m/z 175 and 147) .
- NMR : The 2-chlorophenyl substituent causes distinct splitting patterns in aromatic protons (δ 7.2–7.6 ppm, multiplet). The ethyl ester group appears as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 4.1–4.3 ppm, CH₂) .
Advanced Research Questions
Q. How can crystallographic data contradictions be addressed during structural refinement?
- Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinning and high-resolution data. For ambiguous electron density (e.g., disordered cyano or ester groups), apply ADPs (Anisotropic Displacement Parameters) and restraints. Validate with Rint and GooF metrics. Comparative analysis with related structures (e.g., (Z)-methyl 3-(2,4-dichlorophenyl) derivatives) can guide parameterization .
Q. What mechanistic insights explain degradation pathways under acidic/basic conditions?
- Methodological Answer : Under acidic conditions, the ester group hydrolyzes to 3-(2-chlorophenyl)-3-cyanopropanoic acid, while the cyano group may undergo hydration to an amide. In basic media, β-elimination of the cyano group could occur, forming a conjugated diene. Monitor via HPLC-MS and compare with fragmentation patterns of analogs like ethyl 3-(2-fluorophenyl)-3-oxopropanoate .
Q. How to evaluate biological activity in enzyme inhibition studies?
- Methodological Answer : Design assays targeting cytochrome P450 isoforms or esterases , given the compound’s ester and aryl motifs. Use Michaelis-Menten kinetics to measure inhibition constants (Ki). For cellular studies, employ fluorescent probes (e.g., coumarin derivatives) to track metabolic interactions. Analogous studies on ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate demonstrate utility in probing thiol-dependent enzymes .
Analytical and Safety Considerations
Q. What are the challenges in quantifying trace impurities via chromatographic methods?
- Methodological Answer : Optimize reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Co-elution of byproducts (e.g., unreacted 2-chlorobenzaldehyde) can be resolved using tandem MS (LC-MS/MS) . Calibrate against certified reference materials of structurally related esters .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts (e.g., ethyl cyanide).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Toxicity data for analogs (e.g., 3-chlorophenol) suggest moderate acute toxicity (LD₅₀ > 200 mg/kg, oral rat) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
